N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
Compounds containing furan-2(3H)-ones, similar to the core structure of N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, have been synthesized and studied for their biological activities. For instance, derivatives of 5-R-3-arylmethylidenefuran-2(3H)-ones have been developed, showing potential plant-growth regulatory activity (Aniskova, Grinev & Yegorova, 2017).
Antimicrobial and Antifungal Properties
Another research direction involves the creation of heterocyclic compounds, such as tetrahydropyrimidine–isatin hybrids. These compounds, incorporating elements similar to our compound of interest, exhibit notable antibacterial, antifungal, and anti-tubercular properties (Akhaja & Raval, 2012).
Development of Novel Anticancer Agents
In the realm of cancer research, derivatives of dihydropyrimidin have been identified as potential anticancer agents. For example, compounds like AZD4877 have shown efficacy in arresting cancer cell growth, and they are structurally related to the compound (Theoclitou et al., 2011).
Potential in Inhibiting Key Enzymes
Compounds structurally similar to this compound have been studied for their ability to inhibit critical enzymes. For example, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines have shown promising results as dual inhibitors of CLK1 and DYRK1A kinases, crucial in various biological processes (Loidreau et al., 2013).
Properties
IUPAC Name |
N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O4S/c19-11-4-3-9(6-12(11)20)16(27)23-14-15(21)24-18(25-17(14)28)30-8-13(26)22-7-10-2-1-5-29-10/h1-6H,7-8H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGMVCZNQAHWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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